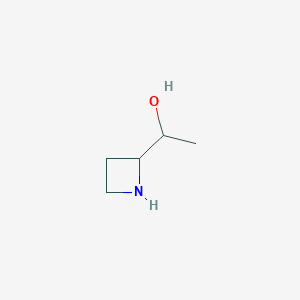

1-(Azetidin-2-yl)ethan-1-ol

描述

Structure

3D Structure

属性

分子式 |

C5H11NO |

|---|---|

分子量 |

101.15 g/mol |

IUPAC 名称 |

1-(azetidin-2-yl)ethanol |

InChI |

InChI=1S/C5H11NO/c1-4(7)5-2-3-6-5/h4-7H,2-3H2,1H3 |

InChI 键 |

NSQCUKPANMXHIS-UHFFFAOYSA-N |

规范 SMILES |

CC(C1CCN1)O |

产品来源 |

United States |

Synthetic Methodologies for 1 Azetidin 2 Yl Ethan 1 Ol

Retrosynthetic Strategies and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For 1-(azetidin-2-yl)ethan-1-ol, several key disconnections can be envisioned.

A primary disconnection strategy involves breaking the C2-C(ethanol) bond, suggesting a nucleophilic addition of an ethyl-containing nucleophile to a 2-formylazetidine derivative or the addition of a suitable C1 nucleophile to a 2-acetylazetidine. Another logical disconnection is at the N1-C2 and C3-C4 bonds of the azetidine (B1206935) ring, pointing towards a [2+2] cycloaddition reaction between an imine and an alkene.

Further retrosynthetic analysis might involve disconnecting the azetidine ring itself. This could involve intramolecular cyclization of a suitably functionalized γ-amino alcohol or a related precursor. The choice of protecting groups for the nitrogen atom is crucial in these strategies to modulate reactivity and prevent side reactions.

Common Retrosynthetic Approaches:

| Disconnection Strategy | Precursors | Key Reactions |

| C2-Side Chain Bond | 2-Formylazetidine and Ethyl Grignard Reagent | Grignard Reaction |

| Azetidine Ring (Intramolecular) | γ-Haloamine or γ-Amino Alcohol | Nucleophilic Substitution |

| Azetidine Ring ([2+2] Cycloaddition) | Imine and Alkene | Staudinger Synthesis |

Enantioselective Synthesis of this compound and its Stereoisomers

The synthesis of enantiomerically pure this compound is of significant interest due to the distinct biological activities often exhibited by different stereoisomers. Several strategies have been developed to achieve high levels of enantioselectivity.

Asymmetric catalysis offers an efficient and atom-economical way to generate chiral molecules. For the synthesis of chiral 2-substituted azetidines, several catalytic methods have been explored. These include:

Copper-Catalyzed Reactions: Copper catalysts, often in conjunction with chiral ligands, have been employed in various transformations to produce enantioenriched azetidines. For instance, copper-catalyzed enantioselective [3+1]-cycloadditions can provide access to chiral 2-azetines, which can then be reduced to the corresponding azetidines. nih.gov A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst has also been reported for accessing chiral 2,3-disubstituted azetidines. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been utilized in ring-expansion reactions of aziridines to form 1-azetines, which are precursors to substituted azetidines. nih.gov

Organocatalysis: Chiral organocatalysts have emerged as powerful tools in asymmetric synthesis. researchgate.net For example, chiral azetidine derivatives themselves can act as organocatalysts in reactions like aldol (B89426) and Michael additions. researchgate.netresearchgate.net

A series of enantiomerically pure 2,4-cis-disubstituted amino azetidines have been synthesized and successfully used as ligands in copper-catalyzed Henry reactions, achieving high enantiomeric excess. nih.govsemanticscholar.org

The use of chiral auxiliaries is a well-established method for controlling stereochemistry. In the context of azetidine synthesis, a chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For instance, (S)-1-phenylethylamine has been used as a chiral auxiliary to synthesize enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org The diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles provides a route to optically active 2-substituted azetidines. nih.gov The diastereoselectivity of these reactions is often high, allowing for the separation of diastereomers and subsequent removal of the chiral auxiliary to yield the enantiopure product.

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve high selectivity and efficiency. Enzymes, such as carbonyl reductases, can be used for the asymmetric reduction of keto groups to chiral alcohols with high enantiomeric excess. nih.govnih.gov

A potential chemoenzymatic route to this compound could involve the enzymatic reduction of a 2-acetylazetidine precursor. This approach would leverage the high stereoselectivity of enzymes to establish the chiral center on the ethanol (B145695) side chain. The synthesis of enantiopure nitrogen-containing furfuryl alcohols from chitin-derived N-acetyl-D-glucosamine has been demonstrated using a combination of chemical dehydration and enzymatic reduction. nih.govnih.gov

Diastereoselective Synthesis from Chiral Precursors

When a starting material already contains one or more stereocenters, the synthesis of a new stereocenter can be influenced by the existing chirality, leading to a diastereoselective reaction. This substrate-controlled diastereoselectivity is a common strategy for synthesizing specific stereoisomers of this compound.

A general and scalable two-step method for the regio- and diastereoselective synthesis of versatile alkaloid-type azetidines has been described, starting from simple building blocks. acs.orgresearchgate.net The iodine-mediated cyclization of homoallylic amines can produce cis-2,4-disubstituted azetidines through a 4-exo trig cyclization. nih.gov Furthermore, an electrocyclization route from N-alkenylnitrones provides access to azetidine nitrones, which can undergo diastereoselective reduction, cycloaddition, and nucleophilic addition reactions to form highly substituted azetidines. nih.gov

The Tayama laboratory reported a borane-promoted diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes, achieving high yields and diastereoselectivity. rsc.org

Development of Novel and Efficient Synthetic Routes

The demand for azetidine-containing compounds in various fields continues to drive the development of new and improved synthetic methodologies. Recent advances focus on increasing efficiency, reducing step counts, and expanding the scope of accessible derivatives.

Novel strategies for the synthesis of 1- and 2-azetines, which are valuable precursors to substituted azetidines, have been recently reviewed. nih.gov These methods include [3+1]-cycloadditions, ring-expansions of aziridines, and Lewis acid-catalyzed [2+2]-cycloadditions. nih.gov

A simple and efficient synthetic route for preparing new heterocyclic amino acid derivatives containing azetidine rings has been described, utilizing a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition. nih.govnih.gov The development of practical and scalable synthetic methods is crucial for the industrial application of these compounds.

Cascade and Multicomponent Reactions Incorporating Azetidine Moieties

Cascade and multicomponent reactions represent powerful strategies in modern organic synthesis, enabling the construction of complex molecular architectures from simple precursors in a single operation. These approaches are prized for their efficiency, atom economy, and ability to rapidly generate structural diversity. benthamdirect.comnih.gov In the context of synthesizing functionalized azetidines, these reactions offer innovative pathways that can overcome the challenges associated with the formation of strained four-membered rings. rsc.orgclockss.org

Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot process to form a product containing portions of all components, are particularly well-suited for creating highly substituted heterocycles. mdpi.com A significant advancement in this area involves the use of highly strained building blocks like 1-azabicyclo[1.1.0]butane (ABB). The inherent ring strain of ABB (approx. 25.4 kcal/mol) provides a thermodynamic driving force for reactions that lead to the formation of more stable, functionalized azetidine rings. rsc.org

One notable example is a four-component, strain-release-driven synthesis of 1,3,3-trisubstituted azetidines. This methodology utilizes azabicyclo[1.1.0]butyl-lithium (ABB-Li) as a key intermediate. The sequence begins with the coupling of ABB-Li with an acyl silane. The resulting alkoxide intermediate undergoes a benthamdirect.comnih.gov-Brook rearrangement to generate a carbanion, which triggers the ring-opening of the strained ABB fragment. This process forms a new carbanion that can be sequentially trapped by two additional electrophiles, allowing for the modular construction of a diverse library of azetidines. nih.gov

Another innovative multicomponent approach is a three-component reaction (3CR) that combines 1-azabicyclo[1.1.0]butane, a Michael acceptor such as 2,3-dicyanofumarate, and an alcohol. This reaction proceeds efficiently to yield pentasubstituted azetidines in moderate to excellent yields (52–96%). mdpi.com Such methods highlight the utility of strained precursors in developing novel MCRs for azetidine synthesis.

The table below summarizes key research findings on multicomponent reactions used to synthesize functionalized azetidines.

| Reaction Type | Key Starting Material | Number of Components | Key Transformation | Product Type | Yield Range |

| Strain-Release Anion Relay | Azabicyclo[1.1.0]butane (ABB) | 4 | benthamdirect.comnih.gov-Brook Rearrangement / Strain-Release Ring Opening | 1,3,3-Trisubstituted Azetidines | Not specified |

| Michael Addition/Ring Opening | Azabicyclo[1.1.0]butane (ABB) | 3 | Reaction with Michael acceptor and alcohol | Pentasubstituted Azetidines | 52-96% |

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. benthamdirect.com These processes are highly efficient for building molecular complexity. nih.gov While specific cascade reactions for the direct synthesis of this compound are not extensively documented, the principles have been applied broadly to the synthesis of various N-heterocycles. benthamdirect.comnih.govresearchgate.net For instance, biocatalytic cascades using enzymes like imine reductases have been developed for the asymmetric synthesis of saturated N-heterocycles in one-pot processes under environmentally benign conditions. nih.gov Similarly, radical-initiated cascade reactions have been employed to construct complex N-polyheterocycles, demonstrating the power of this approach to form multiple rings and stereocenters in a single, controlled sequence. acs.org These strategies underscore the potential for developing novel cascade methodologies for assembling specifically substituted azetidines.

Advanced Spectroscopic Characterization for Structural and Stereochemical Elucidation of 1 Azetidin 2 Yl Ethan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 1-(Azetidin-2-yl)ethan-1-ol in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is required for complete resonance assignment and stereochemical analysis.

The ¹H NMR spectrum is expected to show distinct signals for each proton in the molecule. The proton at C2 (H2) of the azetidine (B1206935) ring, being adjacent to both the nitrogen and the ethanol (B145695) side chain, would likely appear as a multiplet. The protons on the ethanol side chain (H1' and the methyl protons H2') would also exhibit characteristic splitting patterns. The diastereotopic protons at C3 and C4 of the strained azetidine ring are expected to show complex multiplets due to geminal and vicinal coupling.

Two-dimensional NMR experiments are crucial for unambiguous assignment.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, confirming connectivity within the azetidinyl ring and the ethan-1-ol side chain. For instance, a cross-peak between the H2 and H1' protons would confirm their vicinal relationship.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon resonance.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connection between the azetidine ring and the side chain. Key HMBC correlations would be expected from the H1' proton to C2 and C4 of the ring, and from the H2 proton to C1' and C2' of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons. This is particularly powerful for determining the relative stereochemistry of the two chiral centers (C2 and C1'). For a syn diastereomer, a NOE correlation would be expected between the H2 and H1' protons, whereas for the anti diastereomer, this correlation would be weak or absent.

Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |

| Azetidine Ring | |||

| N-H | ~1.5-2.5 (broad s) | - | - |

| C2-H | ~3.5-3.8 (m) | ~60-65 | H1', H3 |

| C3-H₂ | ~1.9-2.2 (m) | ~20-25 | H2, H4 |

| C4-H₂ | ~3.0-3.4 (m) | ~45-50 | H3 |

| Ethanol Side Chain | |||

| C1'-H | ~3.8-4.1 (q, J≈6.5 Hz) | ~65-70 | H2, H2', OH |

| C1'-OH | ~2.0-3.0 (broad s) | - | H1' |

| C2'-H₃ | ~1.1-1.3 (d, J≈6.5 Hz) | ~18-22 | H1' |

Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful non-destructive technique for determining the absolute configuration of stereocenters.

For this compound, the primary chromophores (the N-H and C-O groups) absorb in the far-UV region (<220 nm). Although these absorptions are weak, they can produce measurable ECD signals, known as Cotton effects. The sign (positive or negative) and intensity of these Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms around the stereocenters.

The standard methodology involves comparing the experimentally measured ECD spectrum with a spectrum predicted by quantum mechanical calculations. nih.gov This process typically includes:

Conformational Search: Identifying all low-energy conformers of the molecule using molecular mechanics.

Geometry Optimization: Optimizing the geometry of each significant conformer using Density Functional Theory (DFT).

TD-DFT Calculation: Calculating the excited states and corresponding rotational strengths for each conformer using Time-Dependent DFT (TD-DFT). core.ac.ukresearchgate.netrsc.org

Spectral Simulation: Generating a Boltzmann-averaged theoretical ECD spectrum from the contributions of all conformers.

By matching the experimental spectrum to the spectrum calculated for a specific, known absolute configuration (e.g., (2R, 1'R)), the absolute configuration of the synthesized sample can be confidently assigned. researchgate.netmdpi.com

Advanced Mass Spectrometry and Fragmentation Analysis for Structural Confirmation

Advanced mass spectrometry (MS), particularly with high-resolution analyzers (like TOF or Orbitrap), confirms the molecular weight and elemental composition of this compound. Tandem MS (MS/MS) experiments, which involve isolating the molecular ion and inducing fragmentation, provide data that confirms the molecular structure.

The molecular ion ([M]⁺˙) for C₅H₁₁NO is expected at m/z 101.0841. The fragmentation pattern under electron ionization (EI) would be dictated by the stability of the resulting fragments and influenced by the presence of the nitrogen atom and the hydroxyl group. miamioh.edu

Key fragmentation pathways are predicted to be:

α-Cleavage at the Alcohol: Loss of the methyl radical (•CH₃) from the C1'-C2' bond is highly favorable, producing a resonance-stabilized cation at m/z 86.

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to a fragment ion at m/z 83 ([M-H₂O]⁺˙). libretexts.orgyoutube.com

α-Cleavage at the Amine: Cleavage of the bond between C2 and C1' is a characteristic fragmentation for amines. whitman.edu This would lead to the formation of an azetidinyl-derived cation at m/z 56 or a fragment at m/z 45, depending on charge retention.

Ring Fragmentation: The strained azetidine ring can undergo cleavage, typically with the loss of a neutral ethene molecule (C₂H₄), leading to a fragment at m/z 73. whitman.edu

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 101 | [C₅H₁₁NO]⁺˙ | Molecular Ion |

| 86 | [C₄H₈NO]⁺ | α-Cleavage: Loss of •CH₃ |

| 83 | [C₅H₉N]⁺˙ | Loss of H₂O |

| 73 | [C₃H₇NO]⁺˙ | Ring Cleavage: Loss of C₂H₄ |

| 57 | [C₄H₉]⁺ | Loss of •CH₂NO (complex rearrangement) |

| 56 | [C₃H₆N]⁺ | α-Cleavage: Loss of •CH(OH)CH₃ |

| 45 | [C₂H₅O]⁺ | α-Cleavage: Loss of •C₃H₆N |

X-ray Crystallographic Analysis for Conformation and Absolute Stereochemistry

Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for a molecule in the solid state. If suitable crystals of this compound or a derivative can be grown, this technique would yield a three-dimensional model of the molecule.

The key information obtained from X-ray crystallography would include:

Unambiguous Connectivity: Confirmation of the atomic connections.

Precise Molecular Geometry: Accurate measurements of all bond lengths, bond angles, and torsion angles.

Solid-State Conformation: The analysis would reveal the specific conformation adopted in the crystal, including the puckering of the azetidine ring. Four-membered rings like azetidine are not planar; electron diffraction studies of azetidine itself show a dihedral angle of 37°. rsc.org The crystal structure would define this puckering and the orientation of the ethanol side chain relative to the ring.

Relative and Absolute Stereochemistry: The 3D structure would unequivocally establish the relative stereochemistry (syn or anti) of the substituents at C2 and C1'. Furthermore, through the use of anomalous dispersion, typically by analyzing a salt with a heavy atom or a derivative of known chirality, the absolute stereochemistry can be determined without ambiguity. nih.gov

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, detailing intermolecular forces such as hydrogen bonds involving the N-H and O-H groups.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Insight

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides confirmation of functional groups and offers insights into molecular structure and conformation. These two methods are complementary, as some vibrations may be strong in IR and weak in Raman, and vice versa.

For this compound, the key vibrational modes would confirm the presence of the alcohol and secondary amine functionalities within the azetidine framework.

O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200-3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

N-H Stretch: A moderate absorption is expected around 3300-3500 cm⁻¹ for the N-H bond of the secondary amine.

C-H Stretches: Sharp bands between 2850-3000 cm⁻¹ correspond to the aliphatic C-H bonds.

N-H Bend: A band in the region of 1500-1650 cm⁻¹ would be attributable to the N-H bending vibration.

C-O Stretch: A strong band in the fingerprint region, typically 1050-1150 cm⁻¹, is indicative of the C-O single bond in the secondary alcohol.

Ring Modes: The azetidine ring itself has characteristic vibrational modes, including ring puckering and breathing vibrations, which typically appear at lower frequencies in the far-IR and Raman spectra. These modes are sensitive to the ring conformation and substitution pattern.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Technique | Intensity |

| 3200-3600 | O-H stretch (H-bonded) | IR | Strong, Broad |

| 3300-3500 | N-H stretch | IR | Medium |

| 2850-3000 | C-H stretch (aliphatic) | IR, Raman | Strong |

| 1500-1650 | N-H bend | IR | Medium |

| 1350-1480 | C-H bend | IR | Medium |

| 1050-1150 | C-O stretch | IR | Strong |

| 800-1000 | C-N stretch, Ring modes | IR, Raman | Medium-Weak |

Theoretical and Computational Investigations of 1 Azetidin 2 Yl Ethan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 1-(Azetidin-2-yl)ethan-1-ol, these calculations would reveal its electronic structure, providing insights into its stability, reactivity, and spectroscopic properties. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

Key electronic properties and reactivity descriptors that would be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For instance, in a study of furan, the HOMO and LUMO orbitals were used to understand how it reacts with a Ziegler-Natta catalyst. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around this compound, highlighting electrophilic and nucleophilic sites. This is valuable for predicting how the molecule would interact with other reagents.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. mdpi.com

A hypothetical data table for reactivity descriptors of this compound, based on DFT calculations, is presented below.

| Descriptor | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | 2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 8.6 eV | Kinetic stability and reactivity |

| Chemical Potential (μ) | -2.2 eV | Charge transfer tendency |

| Hardness (η) | 4.3 eV | Resistance to charge transfer |

| Electrophilicity (ω) | 0.56 eV | Electrophilic nature |

Density Functional Theory (DFT) Studies on Conformational Preferences

The flexible nature of the azetidine (B1206935) ring and the side chain of this compound means it can exist in multiple conformations. DFT studies are a powerful tool to determine the relative energies of these conformers and identify the most stable structures.

The process would involve:

Identifying all possible stereoisomers and rotamers.

Performing geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculating the vibrational frequencies to confirm that the optimized structures are true energy minima.

Comparing the relative energies of the conformers to determine their stability ranking.

A study on acetylcholine, for example, used DFT calculations to identify seven stable conformers and investigate their preference in hydrolysis reactions. mdpi.com Similarly, for this compound, DFT would elucidate the preferred spatial arrangement of the azetidine ring relative to the ethanol (B145695) side chain, which is crucial for its biological activity and interactions.

Below is an illustrative table of the relative energies of hypothetical conformers of this compound.

| Conformer | Dihedral Angle (°C) | Relative Energy (kcal/mol) | Population (%) |

| A | 60 | 0.00 | 75.3 |

| B | 180 | 1.25 | 14.8 |

| C | -60 | 2.50 | 9.9 |

Molecular Dynamics Simulations for Dynamic Conformational Analysis

While DFT provides a static picture of stable conformations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a biological environment, such as in aqueous solution. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the observation of conformational changes over time.

For this compound, an MD simulation would:

Reveal the flexibility of the azetidine ring and the side chain.

Show how the molecule interacts with solvent molecules, including the formation of hydrogen bonds.

Identify the most populated conformational states and the transitions between them.

For example, MD simulations of azetidine-2-carboxylic acid, a proline analogue, were used to study its effect on peptide conformations and its interactions with water. nih.gov Similarly, MD simulations of this compound would provide a detailed understanding of its behavior in a physiological context.

In Silico Prediction of Reaction Pathways and Selectivity

Computational methods can be used to predict the likely reaction pathways for a molecule and to understand the factors that control selectivity. For this compound, this could involve studying its metabolism, degradation, or its reactions with other molecules.

By mapping the potential energy surface for a reaction, it is possible to identify transition states and calculate activation energies. This information can be used to predict which reaction pathways are most favorable. DFT calculations are often used for this purpose. In silico approaches have been successfully applied to predict the binding of azetidin-2-one (B1220530) derivatives to biological targets, providing a basis for designing new therapeutic agents. dergipark.org.tr

Mapping of Conformational Energy Landscapes

A conformational energy landscape provides a comprehensive view of all the possible conformations of a molecule and their relative energies. nih.govresearchgate.net For this compound, this landscape would be a multi-dimensional surface where the coordinates represent the molecule's degrees of freedom (e.g., rotatable bonds).

Techniques to map the conformational energy landscape include:

Systematic searches: Exploring all possible conformations by systematically varying the torsional angles.

Stochastic methods: Using random sampling techniques, such as Monte Carlo simulations, to explore the conformational space.

Metadynamics: An enhanced sampling technique used in conjunction with MD simulations to overcome energy barriers and explore a wider range of conformations. nih.gov

The resulting energy landscape would reveal the global minimum energy conformation, as well as other low-energy conformers and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how it might bind to a biological target. nih.govresearchgate.net

Conformational Analysis and Stereochemical Dynamics of the Azetidinyl Ethan 1 Ol System

Preferred Conformations in Different Solvation Environments

The three-dimensional structure of 1-(azetidin-2-yl)ethan-1-ol is highly sensitive to its surrounding environment, primarily due to the polarity of the solvent. The molecule's conformation is dictated by a balance of intramolecular forces, such as hydrogen bonding and steric repulsion, and intermolecular interactions with solvent molecules.

In polar protic solvents , such as water or methanol, the conformational landscape shifts significantly. These solvent molecules can effectively compete for hydrogen bonding with both the hydroxyl group and the ring nitrogen. Intermolecular hydrogen bonds between the solvent and the solute become the dominant stabilizing interactions. This leads to a preference for more extended or exo conformations, where the ethanol (B145695) side chain is oriented away from the azetidine (B1206935) ring to maximize its exposure to the solvent for solvation. The disruption of the intramolecular hydrogen bond allows for greater conformational freedom. nih.gov

In polar aprotic solvents , like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the situation is intermediate. While these solvents can act as hydrogen bond acceptors, they cannot donate hydrogen bonds. Therefore, they will solvate the hydroxyl proton, potentially disrupting the intramolecular hydrogen bond, but will interact differently with the ring nitrogen compared to protic solvents. The resulting conformational preference will depend on a subtle balance of these dipole-dipole and hydrogen bonding interactions. Computational studies on related N-heterocycles have shown that even implicit DMSO models can significantly alter conformational stability compared to the gas phase. researchgate.net

| Solvent Type | Example Solvents | Dominant Interaction | Predicted Preferred Conformation |

|---|---|---|---|

| Non-Polar Aprotic | Hexane, Toluene | Intramolecular H-Bonding (OH···N) | Folded / Endo |

| Polar Protic | Water, Methanol | Intermolecular H-Bonding with Solvent | Extended / Exo |

| Polar Aprotic | DMSO, Acetonitrile | Dipole-Dipole & Intermolecular H-Bonding | Intermediate or Extended |

Ring Inversion Dynamics of the Azetidine Moiety

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate torsional strain. rsc.org This puckering leads to dynamic behavior, specifically ring inversion, where the ring rapidly flips between two equivalent puckered conformations. This process is accompanied by the inversion of the nitrogen atom's stereocenter, a phenomenon known as pyramidal inversion.

For the parent azetidine molecule, the barrier to nitrogen inversion has been investigated using dynamic NMR spectroscopy and computational methods. acs.org This barrier is a critical parameter as it determines the rate at which the ring's axial and equatorial positions interconvert. The energy barrier for ring inversion in unsubstituted azetidine is relatively low, indicating rapid inversion at room temperature.

The presence of the 1-hydroxyethyl substituent at the C2 position is expected to influence this dynamic process. The substituent can introduce steric and electronic effects that alter the energy barrier.

Electronic Effects : Intramolecular hydrogen bonding, as discussed previously, could lock the ring into a specific conformation, significantly raising the barrier to inversion. This effect would be most pronounced in non-polar solvents.

Studies on related substituted azetidines have shown that controlling the rate of nitrogen inversion can be crucial for dictating reaction pathways, such as selective deprotonation (α-lithiation). nih.govcnr.it By lowering the temperature, it is often possible to slow or "freeze out" the ring inversion on the NMR timescale, allowing for the observation of distinct signals for axial and equatorial protons.

| Factor | Influence on Energy Barrier | Effect on Inversion Rate | Relevant Conditions |

|---|---|---|---|

| Parent Azetidine Ring Strain | Baseline barrier of ~2.1 kcal/mol epfl.ch | Rapid at room temperature | Unsubstituted ring |

| C2-Substituent Steric Hindrance | Increase | Decrease | All environments |

| Intramolecular H-Bonding | Significant Increase | Significant Decrease | Non-polar solvents |

| Low Temperature | No change | Decrease (allows NMR observation) | Experimental analysis |

Interplay of Substituents on Ring Puckering and Orientation

The precise geometry of the azetidine ring and the orientation of the C2-substituent are coupled. The puckered nature of the ring creates two distinct positions for the substituent: pseudo-axial and pseudo-equatorial. The preference for one over the other is determined by minimizing steric and electronic repulsions.

Generally, bulky substituents on saturated rings prefer to occupy the equatorial position to minimize steric clashes (1,3-diaxial interactions). For this compound, an equatorial orientation of the 1-hydroxyethyl group would likely be favored to reduce steric hindrance with the C4 protons.

However, electronic factors can override steric preferences. The presence of heteroatoms can lead to stabilizing stereoelectronic effects, such as hyperconjugation. For instance, studies on fluorinated N-heterocycles have shown that highly polarized bonds can dramatically influence conformational preferences, sometimes favoring an axial orientation that would be sterically disfavored. researchgate.net In the case of this compound, the potential for intramolecular hydrogen bonding between the side-chain hydroxyl and the ring nitrogen can strongly favor a specific puckered conformation that facilitates this interaction, potentially forcing the substituent into an orientation that is not the most sterically favorable. The conformation of related azetidine-2-carboxylic acid has been shown to be more flexible than that of proline, indicating that the four-membered ring imposes different constraints than a five-membered one. nih.gov

Diastereomeric and Enantiomeric Purity Assessment and Control

The this compound molecule contains two stereogenic centers: one at the C2 position of the azetidine ring and one at the carbinol carbon of the ethanol side chain. This gives rise to four possible stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). The first two are an enantiomeric pair, as are the last two. The relationship between the pairs is diastereomeric. Achieving high stereochemical purity is a significant challenge in the synthesis of such molecules. acs.org

Assessment of Purity:

Diastereomeric Ratio (dr): The ratio of diastereomers in a mixture is typically determined using high-resolution Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The different spatial arrangements of atoms in diastereomers result in distinct chemical shifts and coupling constants for their respective protons, allowing for integration and quantification. acs.org

Enantiomeric Excess (ee): The enantiomeric purity is most commonly assessed using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase. The chiral column interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. acs.orgnih.gov

Control of Stereochemistry: The synthesis of enantioenriched C2-substituted azetidines is an area of active research, as direct catalytic enantioselective methods remain challenging compared to those for larger heterocycles. nih.govacs.org Several strategies have been developed:

Chiral Auxiliaries: A common approach involves using a stoichiometric chiral auxiliary, such as a chiral tert-butanesulfinamide. This auxiliary is attached to the azetidine precursor, directs the stereoselective addition of a nucleophile to create the C2 stereocenter, and is then cleaved to yield the enantioenriched product. This method allows for the synthesis of either enantiomer by selecting the corresponding (R)- or (S)-sulfinamide. acs.org

Catalytic Asymmetric Synthesis: More advanced methods employ chiral catalysts to achieve stereocontrol. For example, the copper-catalyzed asymmetric boryl allylation of azetines has been shown to install two new stereogenic centers with high diastereo- and enantioselectivity by using a chiral bisphosphine ligand. acs.orgnih.gov Such methods are highly efficient, requiring only a small amount of the chiral catalyst.

Substrate Control: Existing chirality within the starting material can be used to direct the formation of new stereocenters. However, this approach is limited by the availability of appropriately functionalized chiral precursors.

| Aspect | Technique/Strategy | Description | Typical Outcome |

|---|---|---|---|

| Purity Assessment | ¹H NMR Spectroscopy | Distinguishes between diastereomers based on unique proton signals. | Determination of Diastereomeric Ratio (dr) acs.org |

| Chiral HPLC | Separates enantiomers on a chiral stationary phase. | Determination of Enantiomeric Excess (ee) nih.gov | |

| Stereochemical Control | Chiral Auxiliaries (e.g., tert-butanesulfinamide) | Stoichiometric chiral group directs a stereoselective transformation. acs.org | High diastereoselectivity (e.g., 85:15 dr) acs.org |

| Catalytic Asymmetry (e.g., Cu/bisphosphine) | Chiral catalyst enables enantioselective bond formation. acs.org | Excellent stereocontrol (>20:1 dr, >99% ee) nih.gov |

Chemical Reactivity and Derivatization Strategies for 1 Azetidin 2 Yl Ethan 1 Ol

Functionalization of the Azetidine (B1206935) Nitrogen

The secondary amine of the azetidine ring in 1-(azetidin-2-yl)ethan-1-ol is a key site for functionalization. Its nucleophilicity allows for a variety of reactions to introduce diverse substituents, thereby modulating the physicochemical and biological properties of the molecule.

Common strategies for the functionalization of the azetidine nitrogen include N-alkylation, N-acylation, N-arylation, and N-sulfonylation. These reactions are typically performed under standard conditions, though the specific reagents and conditions can be tailored to the desired outcome.

| Reaction Type | Reagent/Catalyst | Typical Conditions | Product |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K2CO3, Et3N) | Acetonitrile or DMF, room temperature to 80 °C | N-Alkyl-2-(1-hydroxyethyl)azetidine |

| N-Acylation | Acyl chloride (RCOCl) or anhydride (B1165640) ((RCO)2O), Base (e.g., Et3N, pyridine) | Dichloromethane or THF, 0 °C to room temperature | N-Acyl-2-(1-hydroxyethyl)azetidine |

| N-Arylation | Aryl halide (Ar-X), Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Toluene or Dioxane, 80-110 °C | N-Aryl-2-(1-hydroxyethyl)azetidine |

| N-Sulfonylation | Sulfonyl chloride (RSO2Cl), Base (e.g., Et3N, pyridine) | Dichloromethane, 0 °C to room temperature | N-Sulfonyl-2-(1-hydroxyethyl)azetidine |

These functionalization reactions are crucial for exploring structure-activity relationships (SAR) in drug discovery programs. For instance, the introduction of different alkyl or aryl groups on the nitrogen can significantly impact a compound's potency, selectivity, and pharmacokinetic profile.

Chemical Transformations of the Hydroxyl Group

The secondary hydroxyl group in the ethan-1-ol moiety provides another versatile handle for chemical modification. Key transformations include oxidation, esterification, and etherification.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(azetidin-2-yl)ethan-1-one, using a variety of oxidizing agents. Mild conditions are generally preferred to avoid over-oxidation or side reactions involving the azetidine ring.

| Oxidizing Agent | Typical Conditions | Product |

| Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature | 1-(Azetidin-2-yl)ethan-1-one |

| Dess-Martin periodinane (DMP) | Dichloromethane, room temperature | 1-(Azetidin-2-yl)ethan-1-one |

| Swern oxidation (oxalyl chloride, DMSO, Et3N) | Dichloromethane, -78 °C to room temperature | 1-(Azetidin-2-yl)ethan-1-one |

Esterification: The hydroxyl group can be readily converted to a wide range of esters through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions.

| Reagent | Coupling Agent/Catalyst | Typical Conditions | Product |

| Acyl chloride (RCOCl) | Base (e.g., Et3N, pyridine) | Dichloromethane, 0 °C to room temperature | 1-(Azetidin-2-yl)ethyl ester |

| Carboxylic acid (RCOOH) | DCC/DMAP or EDC/HOBt | Dichloromethane or DMF, 0 °C to room temperature | 1-(Azetidin-2-yl)ethyl ester |

Etherification: Formation of ethers can be achieved through methods such as the Williamson ether synthesis, which involves deprotonation of the alcohol followed by reaction with an alkyl halide.

| Reagent | Base | Typical Conditions | Product |

| Alkyl halide (R-X) | Strong base (e.g., NaH) | THF or DMF, 0 °C to room temperature | 1-(1-Alkoxyethyl)azetidine |

Another important transformation is the Mitsunobu reaction, which allows for the conversion of the alcohol to various other functional groups, including esters and azides, with inversion of stereochemistry. This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Stereoselective Reactions at the Ethan-1-ol Moiety

The ethan-1-ol side chain of this compound contains a stereocenter, and controlling the stereochemistry at this position is often crucial for biological activity. Stereoselective synthesis of specific diastereomers can be achieved through several strategies.

One common approach is the stereoselective reduction of the corresponding ketone, 1-(azetidin-2-yl)ethan-1-one. The facial selectivity of the reduction can be influenced by the steric bulk of the N-substituent on the azetidine ring or by the use of chiral reducing agents.

| Reducing Agent | Expected Major Diastereomer |

| Sodium borohydride (B1222165) (NaBH4) | May show moderate diastereoselectivity based on steric hindrance. |

| L-Selectride® or K-Selectride® | Often provides high diastereoselectivity for the anti-isomer. |

| Asymmetric transfer hydrogenation (e.g., with a Ru-catalyst and a chiral ligand) | Can provide high enantioselectivity for a specific diastereomer. |

Alternatively, stereocontrol can be achieved by diastereoselective addition of a methyl group (e.g., using a Grignard reagent or organolithium) to the corresponding aldehyde, azetidine-2-carbaldehyde. The stereochemical outcome can be directed by a chiral auxiliary attached to the azetidine nitrogen. For instance, N-substituted chiral auxiliaries, such as (S)-1-phenylethylamine, have been used to direct the stereoselective synthesis of 2-substituted azetidines.

Strategic Derivatization for Analog Synthesis

The strategic derivatization of this compound is a key aspect of lead optimization in drug discovery. The goal is to systematically modify the structure to improve properties such as potency, selectivity, metabolic stability, and solubility.

Bioisosteric Replacement: A common strategy involves the bioisosteric replacement of functional groups. For example, the hydroxyl group can be replaced with a fluorine atom or a methoxy (B1213986) group to alter hydrogen bonding capacity and lipophilicity. The azetidine ring itself can be considered a bioisostere of other cyclic amines like pyrrolidine (B122466) or piperidine (B6355638), offering a more rigid and three-dimensional scaffold.

| Bioisosteric Replacement | Rationale |

| OH → F | Modulate hydrogen bonding, improve metabolic stability. |

| OH → OMe | Increase lipophilicity, remove hydrogen bond donor capability. |

| Azetidine → Pyrrolidine/Piperidine | Alter ring size and conformational flexibility. |

Scaffold Decoration: By combining the functionalization strategies discussed in sections 6.1 and 6.2, a library of analogs can be synthesized. For instance, a series of N-aryl derivatives can be prepared, and for each N-aryl analog, the hydroxyl group can be converted into a small set of esters or ethers. This systematic approach allows for a thorough exploration of the SAR.

Ring-Opening and Ring-Expansion Reactions of the Azetidine Core

The inherent ring strain of the azetidine core makes it susceptible to ring-opening and ring-expansion reactions, particularly after activation of the nitrogen atom. These reactions provide pathways to other important nitrogen-containing heterocycles, such as substituted γ-amino alcohols and pyrrolidines.

Ring-Opening Reactions: The azetidine ring can be opened by nucleophiles following N-activation, for example, by quaternization to form an azetidinium ion. The regioselectivity of the nucleophilic attack (at C2 or C4) is influenced by the substituents on the ring and the nature of the nucleophile. For a 2-substituted azetidinium ion, nucleophilic attack often occurs at the less sterically hindered C4 position, leading to a γ-amino alcohol derivative.

Ring-Expansion Reactions: 2-Substituted azetidines can undergo ring-expansion to form pyrrolidines. This transformation can be promoted by treating a 2-(halomethyl)azetidine derivative with a base, which proceeds through an intramolecular cyclization followed by rearrangement. In the context of this compound, the hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate). Subsequent intramolecular N-alkylation would form a bicyclic azetidinium intermediate, which can then be opened by a nucleophile to yield a substituted pyrrolidine.

| Reaction Type | Key Intermediate | Product |

| Nucleophilic Ring-Opening | N-Alkyl azetidinium ion | γ-Substituted propylamine |

| Ring-Expansion | Bicyclic azetidinium ion | Substituted pyrrolidine |

These ring-opening and expansion reactions significantly broaden the synthetic utility of the this compound scaffold, providing access to a wider range of chemical diversity.

Role in Scaffold Design for Chemical Biology and Early Stage Medicinal Chemistry Research

1-(Azetidin-2-yl)ethan-1-ol as a Versatile Building Block in Molecular Assembly

The utility of This compound as a building block stems from its distinct structural and functional characteristics. The presence of a secondary alcohol and a secondary amine within a constrained four-membered ring system provides orthogonal handles for chemical modification, allowing for its integration into larger molecules through a variety of synthetic routes. The azetidine (B1206935) nitrogen can undergo N-alkylation or N-acylation, while the hydroxyl group can be derivatized through esterification, etherification, or used as a handle for attachment to solid supports for library synthesis.

The strained nature of the azetidine ring, with an approximate ring strain of 25.4 kcal/mol, makes it a reactive yet stable component for molecular assembly. This inherent strain can be harnessed in ring-opening reactions to generate more complex, acyclic amino alcohol derivatives, further expanding its synthetic utility. The compact and rigid nature of the azetidine core allows for the precise positioning of substituents in three-dimensional space, a critical aspect in the design of molecules that interact with specific biological targets.

Impact of Azetidine Stereochemistry on Molecular Recognition

This compound possesses two stereocenters: one at the C2 position of the azetidine ring and another at the carbinol carbon of the ethanol (B145695) substituent. This results in the potential for four stereoisomers. The absolute and relative stereochemistry of these centers is expected to have a profound impact on the biological activity of molecules derived from this building block. The rigid conformation of the azetidine ring projects the ethanol substituent and the hydrogen atom at the C2 position in well-defined spatial vectors.

The precise orientation of the hydroxyl group and the alkyl chain, as dictated by the stereochemistry, will govern the ability of the molecule to form key interactions, such as hydrogen bonds and van der Waals contacts, with biological macromolecules like proteins and nucleic acids. For instance, the (R)- and (S)-configurations at the carbinol center could lead to differential binding affinities for a target protein, where one enantiomer fits optimally into a binding pocket while the other may experience steric clashes. The ability to access all stereochemical permutations of this scaffold is therefore crucial for conducting detailed structure-activity relationship (SAR) studies.

Exploration of Chemical Space Through Azetidine-Based Scaffolds

The incorporation of azetidine-containing building blocks like This compound is a powerful strategy for expanding the accessible chemical space in drug discovery programs. Azetidines introduce a significant degree of three-dimensionality into otherwise flat molecules, a property that is increasingly recognized as beneficial for improving selectivity and reducing off-target effects. The non-planar nature of the azetidine ring allows for the creation of molecules with more complex and diverse shapes compared to those based on more traditional aromatic or five- and six-membered heterocyclic scaffolds.

Furthermore, the introduction of the polar nitrogen and oxygen atoms in This compound can favorably modulate the physicochemical properties of a molecule, such as solubility and lipophilicity (LogP). This is particularly important in the design of lead-like libraries, where maintaining a balance of these properties is essential for achieving good oral bioavailability and cell permeability. The use of azetidine-based scaffolds has been particularly successful in the development of compound libraries targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is a critical requirement.

Below is an illustrative table of calculated physicochemical properties for a hypothetical library of compounds derived from This compound , showcasing the potential for property modulation.

| Compound ID | R1 Substituent (on N) | R2 Substituent (on O) | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |

| AZ-001 | H | H | 101.13 | -0.85 | 32.26 |

| AZ-002 | Methyl | H | 115.16 | -0.34 | 32.26 |

| AZ-003 | H | Acetyl | 143.17 | -0.49 | 48.49 |

| AZ-004 | Phenyl | H | 177.23 | 1.29 | 32.26 |

| AZ-005 | Benzyl | Methyl | 205.28 | 2.15 | 23.47 |

Note: The data in this table is for illustrative purposes and represents calculated estimates for hypothetical compounds.

Principles of Azetidine Integration into Research Probes and Tool Compounds

The unique properties of the azetidine moiety make it an attractive component for the design of chemical probes and tool compounds used to investigate biological systems. The small size and rigidity of the azetidine ring in This compound can be exploited to create minimalist ligands that probe specific binding interactions. The functional handles on this building block allow for the straightforward attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, without significantly altering the core scaffold responsible for target recognition.

An example of the application of azetidines in probe development is the creation of fluorogenic probes where the azetidine ring is used to modulate the electronic properties of a fluorophore. For instance, replacing a dimethylamino group with an azetidinyl group in certain dyes can suppress the twisted intramolecular charge transfer (TICT) effect, leading to enhanced quantum yield and photostability. This makes azetidine-containing probes highly valuable for advanced imaging techniques.

Bioisosteric Replacement Strategies Utilizing Azetidine

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The azetidine ring is increasingly being used as a bioisostere for other common cyclic amines, such as pyrrolidine (B122466) and piperidine (B6355638), as well as for acyclic fragments. The smaller ring size of azetidine compared to its five- and six-membered counterparts can lead to improved physicochemical properties, such as reduced lipophilicity and increased aqueous solubility, which can enhance the drug-like properties of a compound.

The substitution of a pyrrolidine or piperidine ring with an azetidine moiety derived from This compound can also lead to a more conformationally restricted molecule. This reduction in conformational flexibility can result in a more favorable entropic profile upon binding to a target, potentially leading to increased potency. Furthermore, the unique vector projections of substituents from the azetidine ring can lead to novel interactions within a binding site that were not possible with the original, larger ring system.

The following table provides a comparative analysis of the calculated properties of a hypothetical parent compound containing a pyrrolidine ring versus its azetidine-based bioisostere.

| Compound | Ring System | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (mg/L) |

| Parent Compound | Pyrrolidine | 191.26 | 1.85 | 150 |

| Azetidine Analog | Azetidine | 177.23 | 1.29 | 350 |

Note: The data in this table is for illustrative purposes and represents calculated estimates for hypothetical compounds.

Structure Activity Relationship Sar Studies of 1 Azetidin 2 Yl Ethan 1 Ol Derivatives Conceptual and Mechanistic Basis

Positional Scanning and Substituent Effects on Ligand-Target Interactions (in vitro)

Positional scanning involves the systematic modification of substituents around the 1-(azetidin-2-yl)ethan-1-ol core to map the steric and electronic requirements of the target's binding pocket. The key positions for substitution on this scaffold are the azetidine (B1206935) nitrogen (N1), the C3 and C4 positions of the azetidine ring, and the ethyl-1-ol side chain at C2.

Substituents on the Azetidine Ring (N1, C3, C4):

The nature of the substituent on the azetidine nitrogen (N1) is crucial for modulating the compound's physicochemical properties, such as polarity and basicity, which in turn affect target engagement. For instance, in other series of azetidine derivatives, the introduction of bulky or lipophilic groups at N1 has been shown to influence activity, suggesting that this position may interact with either a hydrophobic pocket or a region where steric bulk is tolerated.

Substitutions at the C3 and C4 positions of the azetidine ring can significantly impact the molecule's three-dimensional shape and its interaction with the target. For example, in studies on azetidin-2-one (B1220530) derivatives, the introduction of electron-withdrawing groups like chloro or bromo has been shown to enhance antimicrobial activity. acgpubs.org This suggests that such groups may be involved in favorable electronic interactions with the target or may alter the reactivity of the azetidine ring. Conversely, the introduction of bulky substituents at C4 can also be critical for potent inhibitory properties in some contexts.

To illustrate the conceptual effect of substituents on the azetidine ring, a hypothetical data table is presented below, based on principles observed in related azetidine series.

Table 1: Conceptual in vitro Activity of C3 and N1 Substituted this compound Derivatives

| Compound ID | N1-Substituent | C3-Substituent | Target Binding Affinity (IC₅₀, nM) |

| 1a | H | H | 500 |

| 1b | Methyl | H | 250 |

| 1c | Benzyl | H | 100 |

| 1d | H | Fluoro | 400 |

| 1e | H | Phenyl | 150 |

| 1f | Benzyl | Phenyl | 50 |

This table is a conceptual representation and the data is hypothetical.

Substituents on the Ethan-1-ol Side Chain:

Modification of the 1-hydroxyethyl side chain at the C2 position is another key area for SAR exploration. The hydroxyl group itself is a potential hydrogen bond donor and acceptor, and its orientation is critical for target interaction. The methyl group can also be replaced with other alkyl or aryl groups to probe for additional hydrophobic interactions. For example, increasing the lipophilicity of this side chain could enhance binding to a hydrophobic sub-pocket of the target protein.

Stereoisomeric Influences on Biochemical Target Affinity and Selectivity (in vitro)

The this compound scaffold contains at least two stereocenters: one at the C2 position of the azetidine ring and another at the carbinol carbon of the side chain. This gives rise to four possible stereoisomers: (2R, 1'R), (2S, 1'S), (2R, 1'S), and (2S, 1'R). The spatial arrangement of substituents is paramount in determining the affinity and selectivity for a biological target, as receptor binding sites are chiral.

It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have significantly different biological activities. For instance, in a series of azetidin-2-one derivatives, a trans relationship between substituents at C3 and C4 was found to be superior for activity compared to a cis disposition. This highlights the importance of the relative stereochemistry of substituents on the azetidine ring.

For this compound derivatives, the relative orientation of the 1-hydroxyethyl side chain with respect to the azetidine ring, as well as the absolute configuration of each stereocenter, will dictate how the molecule fits into the binding site. One stereoisomer may position the hydroxyl group for optimal hydrogen bonding with a key amino acid residue, while its enantiomer may not. Similarly, the orientation of the azetidine ring and its substituents will influence van der Waals and other non-covalent interactions.

A conceptual data table below illustrates the potential impact of stereoisomerism on target affinity.

Table 2: Conceptual Influence of Stereoisomerism on Target Affinity of a this compound Derivative

| Compound ID | Stereoisomer | Target Binding Affinity (IC₅₀, nM) |

| 2a | (2R, 1'R) | 50 |

| 2b | (2S, 1'S) | 5000 |

| 2c | (2R, 1'S) | 800 |

| 2d | (2S, 1'R) | 1200 |

This table is a conceptual representation and the data is hypothetical.

Rational Design Considerations for Modulating Biological Recognition Profiles

Rational drug design of this compound derivatives would leverage the SAR principles derived from positional scanning and stereochemical studies to optimize their biological profile. The goal is to enhance potency for the desired target while minimizing off-target effects, thereby improving selectivity.

Key Rational Design Strategies:

Scaffold Hopping and Bioisosteric Replacement: The azetidine ring itself can be considered a bioisostere for other cyclic amines like pyrrolidine (B122466) or piperidine (B6355638), offering a different conformational profile. Within the this compound scaffold, specific functional groups can be replaced with bioisosteres to fine-tune properties. For example, the hydroxyl group could be replaced with a bioisosteric group like an amine or a thiol to alter its hydrogen bonding capacity and pKa.

Conformational Constraint: The inherent rigidity of the azetidine ring is a key feature. enamine.net Further conformational constraint can be introduced by incorporating substituents that lock the side chain in a specific orientation. This can be guided by computational modeling of the ligand-target complex to identify the bioactive conformation.

Structure-Based Design: If the three-dimensional structure of the biological target is known, structure-based design techniques can be employed. Docking studies can predict the binding mode of different this compound derivatives, and this information can be used to design new analogs with improved complementarity to the binding site. For example, if a hydrophobic pocket is identified near the C3 position, derivatives with lipophilic substituents at this position can be synthesized and tested.

Fragment-Based Drug Discovery: The this compound core can be used as a starting fragment in fragment-based drug discovery. Small, low-affinity fragments are identified and then grown or linked together to create more potent leads. The SAR data from initial screens of simple derivatives would guide this fragment evolution process.

By systematically applying these rational design principles, it is conceptually feasible to develop this compound derivatives with tailored biological recognition profiles for a variety of therapeutic targets.

Exploration of Potential Biological Target Interactions and Mechanistic Insights in Vitro and Biochemical Studies

Enzyme Inhibition and Activation Profiling (in vitro assays)

No studies were found that evaluated the inhibitory or activating effects of 1-(Azetidin-2-yl)ethan-1-ol on any specific enzymes.

Receptor Binding and Ligand Affinity Studies (in vitro systems)

There is no available data on the binding affinity of this compound to any known biological receptors.

Modulation of Protein-Protein Interactions (biochemical assays)

Research on the ability of this compound to modulate protein-protein interactions has not been published.

Perturbation of Cellular Pathways and Processes (in vitro cell line studies)

There are no studies detailing the effects of this compound on cellular pathways or processes in any cell lines.

Gene Expression and Regulation Studies (in vitro models)

No data exists on how this compound may influence gene expression or regulation in in vitro models.

Future Directions and Emerging Research Avenues for 1 Azetidin 2 Yl Ethan 1 Ol

Innovations in Green Chemistry and Sustainable Synthetic Routes

The synthesis of azetidine-containing molecules has traditionally been challenging due to the inherent ring strain of the four-membered heterocycle. Future research will undoubtedly focus on developing greener and more sustainable synthetic methodologies for 1-(Azetidin-2-yl)ethan-1-ol, moving away from hazardous reagents and energy-intensive processes.

Key areas of innovation are expected to include:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and scalability. The application of flow chemistry to the synthesis of 2-substituted azetidines has already been demonstrated to be a sustainable approach, often utilizing greener solvents like cyclopentylmethyl ether (CPME). Future work will likely adapt these methods for the stereoselective synthesis of this compound, minimizing waste and improving efficiency.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Engineered enzymes, such as those from the cytochrome P450 family, have shown promise in the asymmetric synthesis of azetidines from aziridines. This biocatalytic approach could be explored for the enantioselective production of this compound, offering high selectivity under mild reaction conditions.

Catalytic Ring-Opening and Cyclization Strategies: Novel catalytic methods, such as the lanthanide-catalyzed intramolecular aminolysis of epoxy amines, present an atom-economical route to functionalized azetidines. Research in this area could lead to efficient one-pot syntheses of this compound and its derivatives from readily available starting materials.

Table 1: Comparison of Potential Green Synthetic Strategies for this compound

| Strategy | Potential Advantages | Potential Challenges |

| Flow Chemistry | Improved safety, scalability, and process control; potential for solvent recycling. | Initial setup costs; optimization of flow parameters. |

| Biocatalysis | High enantioselectivity; mild reaction conditions; use of renewable resources. | Enzyme stability and availability; substrate scope limitations. |

| Catalytic Cyclization | Atom economy; potential for one-pot reactions. | Catalyst cost and sensitivity; regioselectivity control. |

Advanced Computational Modeling for Predictive Design

Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel derivatives of this compound with tailored properties. By employing advanced modeling techniques, researchers can predict molecular behavior and design new compounds with enhanced efficacy and specificity.

Future computational studies are likely to involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models will be instrumental in predicting the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts towards more promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of this compound and its interactions with biological targets. Understanding the dynamic behavior of the azetidine (B1206935) ring and its substituents is crucial for designing molecules with optimal binding affinities.

Density Functional Theory (DFT) Calculations: DFT methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information is valuable for understanding reaction mechanisms and predicting the stability of new compounds.

Table 2: Illustrative Computational Parameters for Hypothetical this compound Derivatives

| Derivative | Predicted LogP | Calculated Dipole Moment (Debye) | Predicted Binding Affinity (Hypothetical Target) |

| Parent Compound | 0.85 | 2.1 | -5.2 kcal/mol |

| N-methyl derivative | 1.15 | 2.3 | -5.8 kcal/mol |

| p-Fluoro-phenyl derivative | 2.20 | 3.5 | -7.1 kcal/mol |

Uncovering Novel Biological Mechanisms Through Targeted Studies (in vitro)

While the biological activity of this compound is yet to be extensively studied, the azetidine scaffold is a well-known pharmacophore present in numerous bioactive compounds. Future in vitro studies will be essential to elucidate the specific biological mechanisms of this compound and its derivatives.

Promising areas for in vitro investigation include:

Antimicrobial Activity: Azetidin-2-one (B1220530) derivatives have a long history as antibacterial agents. Future research could explore the potential of this compound and its analogs as novel antimicrobial agents, with in vitro assays against a panel of pathogenic bacteria and fungi to determine their spectrum of activity and minimum inhibitory concentrations (MICs).

Anticancer Potential: Certain azetidine-containing compounds have demonstrated cytotoxic activity against cancer cell lines. In vitro studies on various cancer cell lines could reveal potential anticancer effects of this compound, with further investigations into its mechanism of action, such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition: The rigid structure of the azetidine ring makes it an attractive scaffold for designing enzyme inhibitors. Screening this compound against a range of enzymes could uncover novel inhibitory activities, leading to the development of new therapeutic agents.

Integration into Complex Supramolecular Architectures

The unique structural features of this compound, including its hydrogen bonding capabilities and the conformational constraints imposed by the azetidine ring, make it an interesting building block for the construction of complex supramolecular architectures.

Future research in this area could explore:

Peptidomimetics: The azetidine ring can act as a turn-inducing element in peptides, influencing their conformation and stability. Incorporating this compound into peptide sequences could lead to the development of novel peptidomimetics with enhanced proteolytic stability and biological activity.

Self-Assembling Systems: The hydroxyl and amine functionalities of this compound can participate in hydrogen bonding networks, driving the self-assembly of molecules into well-defined supramolecular structures such as gels, nanotubes, or vesicles. These materials could have applications in drug delivery and tissue engineering.

Molecular Recognition: The defined three-dimensional structure of this compound can be exploited for the design of host molecules for molecular recognition applications. By functionalizing the azetidine ring, it may be possible to create receptors that selectively bind to specific guest molecules.

Strategic Application in the Development of Advanced Chemical Biology Probes

Chemical biology probes are essential tools for studying biological processes in their native environment. The unique properties of the azetidine ring make this compound a promising scaffold for the development of such probes.

Future directions in this area include:

Fluorescent Probes: The azetidine moiety has been shown to enhance the photophysical properties of fluorophores. By conjugating this compound to a fluorescent dye, it may be possible to create novel probes with improved brightness, photostability, and sensitivity for live-cell imaging applications. nih.gov

Photoaffinity Probes: The introduction of a photoreactive group onto the this compound scaffold could lead to the development of photoaffinity probes for target identification and validation. These probes can be used to covalently label binding partners upon photoirradiation, enabling their identification by mass spectrometry.

Clickable Probes: The synthesis of "clickable" derivatives of this compound, for example by introducing an azide (B81097) or alkyne handle, would enable its facile conjugation to other molecules via bioorthogonal click chemistry. This would open up a wide range of possibilities for creating multifunctional probes for various chemical biology applications. nih.gov

常见问题

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Key issues include catalyst recovery (use immobilized catalysts on silica) and byproduct formation (optimize stoichiometry of reducing agents like NaBH₄). Pilot-scale reactions in flow reactors improve heat dissipation and yield consistency .

Methodological Notes

- Stereochemical Analysis : Always pair chiral HPLC with polarimetry or CD spectroscopy to confirm ee .

- Purity Challenges : Recrystallize from ethyl acetate/hexane (3:1) to achieve >98% purity; monitor via TLC (Rf = 0.3 in EtOAc) .

- Safety : The compound is hygroscopic; handle in a glovebox to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。